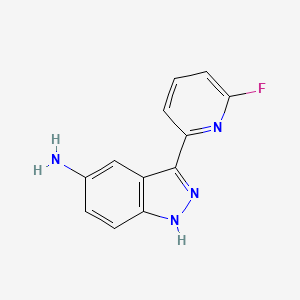

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine

Description

3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with a 6-fluoropyridin-2-yl group at position 3 and an amine at position 5. This structure places it within a class of bioactive molecules frequently explored in medicinal chemistry, particularly as kinase inhibitors or anticancer agents. The fluorine atom on the pyridine ring enhances electronic properties and metabolic stability, making it a critical functional group for optimizing drug-like characteristics .

Properties

CAS No. |

1356087-88-1 |

|---|---|

Molecular Formula |

C12H9FN4 |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine |

InChI |

InChI=1S/C12H9FN4/c13-11-3-1-2-10(15-11)12-8-6-7(14)4-5-9(8)16-17-12/h1-6H,14H2,(H,16,17) |

InChI Key |

UDKGCSSPZXIEFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl scaffold of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine. This method involves coupling a fluoropyridinyl boronic acid with a halogenated indazole precursor. Key steps include:

-

Reagents : 5-amino-3-bromo-1H-indazole and 6-fluoropyridin-2-ylboronic acid.

-

Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with a phosphine ligand.

-

Base : Na₂CO₃ or K₃PO₄ in a mixed solvent system (e.g., dioxane/water).

-

Conditions : 80–100°C under inert atmosphere for 12–24 hours.

Table 1 : Optimization of Suzuki-Miyaura Coupling Conditions

A study demonstrated that replacing Pd(OAc)₂ with PdCl₂(dppf) increased yield from 72% to 89% by improving oxidative addition efficiency.

Buchwald-Hartwig Amination

For intermediates requiring late-stage amination, the Buchwald-Hartwig protocol is employed. This method facilitates C–N bond formation between aryl halides and amines:

-

Substrates : 3-bromo-1H-indazol-5-amine and 6-fluoropyridin-2-ylamine.

-

Catalyst : Pd₂(dba)₃ with Xantphos ligand.

Key Insight : The electron-withdrawing fluorine on pyridine accelerates oxidative addition but necessitates careful ligand selection to prevent dehalogenation.

Fluorination Techniques in Precursor Synthesis

Balz-Schiemann Reaction for Fluoropyridine Synthesis

The 6-fluoropyridin-2-yl moiety is often prepared via diazotization of 2-aminopyridine followed by HF treatment:

-

Diazotization: 2-Aminopyridine + NaNO₂/HCl → Diazonium salt.

-

Fluorination: Diazonium salt + HF → 6-fluoropyridine.

Challenges :

-

Corrosive HF requires specialized equipment.

-

Byproducts (e.g., N₂ gas) necessitate controlled venting.

Direct Fluorination Using Selectfluor®

An alternative employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for late-stage fluorination:

-

Substrate : 3-(6-chloropyridin-2-yl)-1H-indazol-5-amine.

Table 2 : Fluorination Efficiency with Selectfluor®

| Substrate Purity | Fluorine Source | Yield (%) |

|---|---|---|

| >95% | Selectfluor® | 78 |

| <90% | Selectfluor® | 52 |

This method avoids HF but requires anhydrous conditions to prevent hydrolysis.

Optimization Strategies for Scale-Up

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses exothermicity and mixing issues:

-

Microreactor Design : Stainless steel coils with Pd-coated surfaces.

-

Residence Time : 30 minutes at 100°C.

Advantages :

Ligand and Solvent Engineering

Ligand Screening :

-

Bidentate Ligands (e.g., dppf): Improve catalyst stability but increase cost.

-

Monodentate Ligands (e.g., PPh₃): Cost-effective but require higher Pd loading.

Solvent Effects :

-

Polar Aprotic Solvents (DMF, DMSO): Enhance solubility but complicate purification.

-

Ether Solvents (THF, dioxane): Favor coupling kinetics but limit substrate scope.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; typically carried out in polar aprotic solvents under mild conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of indazole derivatives, including 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine. For instance, derivatives of indazole have shown promising results against various cancer cell lines. In one study, a related compound exhibited an IC50 value of 14.3 ± 4.4 μM against human colorectal cancer cells (HCT116), indicating significant anti-proliferative activity. The presence of the fluorine atom in the structure may enhance its interaction with biological targets involved in cancer progression.

Mechanism of Action

The mechanism by which 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine exerts its effects is not fully elucidated; however, it is believed to act as a selective inhibitor for certain enzymes such as CYP1A2, which is crucial in drug metabolism. This selectivity can potentially lead to reduced side effects and increased efficacy in therapeutic applications.

Neurological Applications

Imaging and Diagnostic Tools

The compound has also been explored for its utility in neuroimaging. For example, a derivative labeled with fluorine-18 was synthesized for use in positron emission tomography (PET) imaging to visualize neurological processes. Such applications are vital for understanding various neurological disorders and developing targeted therapies.

Antimicrobial Properties

Microbial Inhibition

Indazole-containing compounds have been recognized for their antimicrobial properties. Research indicates that these compounds can serve as effective agents against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The ability to inhibit bacterial growth underscores the potential of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine in treating infectious diseases.

Organic Synthesis

Building Block in Synthesis

In organic chemistry, 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine serves as a versatile building block for synthesizing more complex molecules. Its unique structural features allow chemists to modify its properties and create novel compounds with desired biological activities . This versatility is crucial for drug discovery and development processes.

Comprehensive Data Table

The following table summarizes key findings related to the applications of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine:

Mechanism of Action

The mechanism of action of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. The indazole ring can interact with various proteins and nucleic acids, modulating their activity and function. The compound’s unique structure allows it to inhibit specific enzymes or receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

3-Phenyl-1H-indazol-5-amine (CAS 395099-05-5)

- Structure : A phenyl group replaces the 6-fluoropyridin-2-yl moiety at position 3.

- Key Differences :

- The absence of fluorine reduces electronegativity and may decrease binding affinity to targets sensitive to halogen interactions.

- Molecular weight: 209.25 g/mol vs. ~220–230 g/mol for the fluoropyridine analog (estimated).

- Applications : Less frequently reported in kinase inhibitor patents compared to fluorinated analogs .

3-(2-Fluorophenyl)-1H-indazol-5-amine (CAS 1175859-35-4)

- Structure : A 2-fluorophenyl group at position 3.

- Key Differences :

- Fluorine is positioned on the phenyl ring rather than a pyridine, altering steric and electronic interactions.

- Reduced heterocyclic character may limit π-stacking interactions in enzymatic binding pockets.

- Synthesis : Similar coupling strategies but with boronic acid intermediates for Suzuki reactions .

Pyridine/Pyrimidine-Linked Indazol-5-amines

N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine

- Structure: Chloropyrimidine substituent linked via an amino group.

- Key Differences :

- Chlorine’s larger atomic radius compared to fluorine may hinder target binding in sterically constrained pockets.

- Higher molecular weight (MW ~270 g/mol) and logP due to the pyrimidine ring.

- Biological Activity : Demonstrated anticancer activity in preclinical models, suggesting the importance of heteroaromatic substituents .

N-(2-(3-(2-Methoxyethoxy)phenyl)pyrimidin-4-yl)-1H-indazol-5-amine

- Structure : A methoxyethoxy-phenyl-pyrimidine substituent.

- Key Differences :

Fluorinated Derivatives with Enhanced Bioactivity

6-(Trifluoromethyl)-1H-indazol-5-amine (CAS 1000373-75-0)

- Structure : Trifluoromethyl group at position 6 of the indazole.

- MW 201.15 g/mol vs. the target compound’s estimated higher MW. Applications: Used in fluorinated building blocks for high-throughput screening .

3-(4-Fluorophenyl)-1H-indazol-5-amine (CAS 473410-09-2)

- Structure : Fluorine at the para position of the phenyl ring.

- Key Differences :

Physicochemical and Pharmacokinetic Comparisons

| Property | 3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine | 3-Phenyl-1H-indazol-5-amine | N-(2-Chloropyrimidin-4-yl)-1H-indazol-5-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~225 (estimated) | 209.25 | 270.68 |

| logP (Predicted) | 2.1–2.5 | 2.9 | 3.2 |

| PSA (Ų) | ~70 | 53.07 | ~85 |

| Solubility (µg/mL) | Moderate (fluorine enhances permeability) | Low | Moderate (pyrimidine increases polarity) |

Biological Activity

3-(6-Fluoropyridin-2-yl)-1H-indazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indazole core substituted with a fluoropyridine moiety. This structural configuration is essential for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested :

- K562 (chronic myeloid leukemia)

- A549 (lung cancer)

- PC-3 (prostate cancer)

- Hep-G2 (hepatoma)

-

Results :

- The compound exhibited significant antiproliferative effects, particularly against K562 cells, with an IC50 value of approximately 5.15 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .

- Selectivity was noted in normal cell lines (HEK-293), where the IC50 was recorded at 33.2 µM, suggesting a favorable therapeutic index with a selectivity index (SI) of 6.45 .

The mechanism underlying the antitumor activity of this compound appears to involve:

- Induction of apoptosis in cancer cells, as evidenced by increased rates of early and late apoptosis in treated K562 cells.

- Modulation of apoptotic pathways, specifically through inhibition of Bcl-2 and activation of Bax, which are critical regulators of apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine can be attributed to specific structural features:

- The presence of the fluorine atom enhances lipophilicity and cellular permeability, contributing to its potent activity.

- Variations in substituents at the C-5 position of the indazole significantly affect the compound's potency against different cancer cell lines .

Case Studies

Several case studies have documented the efficacy of related indazole compounds in clinical settings:

- Combination Therapies : Research indicates that combining indazole derivatives with established chemotherapeutics can enhance therapeutic outcomes in resistant cancer types .

- Clinical Trials : Ongoing trials are evaluating the safety and efficacy of indazole-based compounds in various malignancies, focusing on their potential to overcome resistance mechanisms .

Data Summary

The following table summarizes key findings regarding the biological activity of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine:

| Cell Line | IC50 (µM) | Selectivity Index | Mechanism |

|---|---|---|---|

| K562 | 5.15 | 6.45 | Apoptosis induction via Bcl-2/Bax modulation |

| A549 | Not specified | Not specified | Not specified |

| PC-3 | Not specified | Not specified | Not specified |

| Hep-G2 | Not specified | Not specified | Not specified |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, reacting 1H-indazol-5-amine with 2-chloro-6-fluoropyridine under reflux in ethanol with triethylamine (TEA) as a base yields the target compound (Example 45, [ ]]). Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 3-methoxycarbonylphenylboronic acid) in dioxane/water with K₂CO₃ and Pd(dppf)Cl₂ as a catalyst is also effective (Example 19, ). Key variables include catalyst loading (e.g., 0.15 mmol Pd(dppf)Cl₂ per 1.5 mmol substrate), solvent ratios (4:1 dioxane/water), and temperature (90–100°C).

Q. Which analytical techniques are recommended for characterizing 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine, and how are purity and structural integrity validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the indazole NH proton (~10 ppm) and fluorine-coupled pyridine signals. High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (254 nm) assesses purity (>95% by area normalization). Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (e.g., m/z 255 [M+H]⁺). Recrystallization in methanol or column chromatography (DCM:MeOH gradients) removes impurities (Example 45, ; Fedotov et al., 2023 ).

Q. How can researchers design a bioassay to evaluate the kinase inhibition potential of this compound?

- Methodological Answer : Use in vitro kinase inhibition assays with recombinant kinases (e.g., EGFR, ALK) and ATP concentrations near Km values. Measure IC₅₀ via fluorescence polarization or luminescence-based ADP detection. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (3–5 replicates). Fedotov et al. (2023) describe similar protocols for triazole-indole derivatives .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Perform solubility assays in PBS (pH 7.4) and simulate metabolic stability using liver microsomes. If in vitro activity is retained but in vivo efficacy is low, consider prodrug strategies (e.g., tert-butoxycarbonyl protection, as in Example 78 ). Validate with LC-MS/MS to track metabolite formation.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluoropyridine and indazole moieties?

- Methodological Answer : Systematically modify substituents on the indazole (e.g., 5-amino group) and pyridine (e.g., 6-fluoro position). For example:

- Replace fluorine with other halogens (Cl, Br) to assess electronic effects.

- Introduce morpholinoethoxy (Example 144 ) or piperidinyl groups (Example 91 ) to enhance solubility.

- Use parallel synthesis to generate analogs (e.g., tert-butyl esters in Example 78 ). Test analogs in kinase panels to identify selectivity trends.

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized for synthesizing derivatives with diverse aryl/heteroaryl groups?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) and bases (CsF vs. K₂CO₃) to improve coupling efficiency. For electron-deficient boronic acids (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol), use degassed solvents and N₂ atmosphere to prevent oxidation (Example 91 ). Monitor reaction progress via TLC (silica gel, UV detection) and isolate products using silica gel chromatography (DCM:MeOH 100:1 → 20:1).

Q. What methodologies address low yields in multi-step syntheses of this compound’s derivatives?

- Methodological Answer : Identify bottlenecks using reaction monitoring (e.g., in situ IR or LC-MS). For example, the coupling step in Example 144 achieved 50% yield; increasing catalyst loading (Pd(dppf)Cl₂ from 0.1 to 0.2 eq) or switching to microwave-assisted synthesis (120°C, 30 min) may improve efficiency. Intermediate purification (e.g., Boc-protected amines in Example 78 ) can stabilize reactive groups.

Data Analysis and Validation

Q. How should researchers interpret conflicting NMR spectra for derivatives with similar substituents?

- Methodological Answer : Assign peaks using 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the 6-fluoropyridine proton environment (δ 7.8–8.2 ppm) may shift with adjacent substituents. Compare with computed chemical shifts (DFT calculations) or reference spectra from patents (e.g., Example 45 ).

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report 95% confidence intervals and validate reproducibility across ≥3 independent experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.